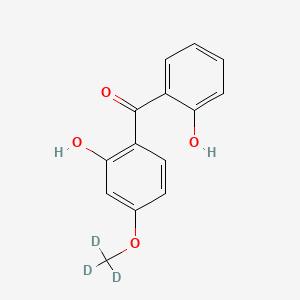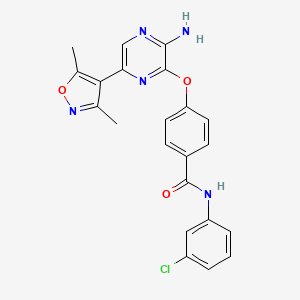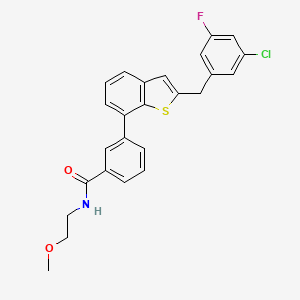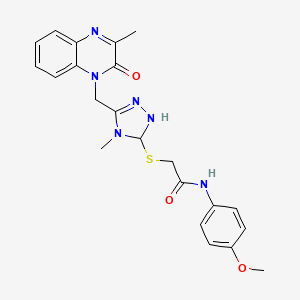
Vegfr-2-IN-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vegfr-2-IN-12 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This receptor is involved in various physiological and pathological processes, including tumor growth and metastasis. Inhibitors like this compound are of significant interest in cancer research and therapy due to their potential to block angiogenesis and thereby inhibit tumor growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route may involve:
Formation of the core structure: This step often involves the construction of a heterocyclic core, which is a common feature in many VEGFR-2 inhibitors.
Functionalization: Introduction of various functional groups to the core structure to enhance the inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
化学反应分析
Types of Reactions
Vegfr-2-IN-12 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, which can alter its electronic properties and reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the molecule’s stability and activity.
Substitution: Replacement of one functional group with another, which can modify the molecule’s binding affinity to VEGFR-2.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more polar compound, while reduction could produce a more hydrophobic molecule. Substitution reactions can introduce new functional groups that enhance the compound’s inhibitory activity .
科学研究应用
Vegfr-2-IN-12 has a wide range of scientific research applications, including:
Cancer Research: As an inhibitor of VEGFR-2, this compound is used to study the role of angiogenesis in tumor growth and metastasis.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting VEGFR-2.
作用机制
Vegfr-2-IN-12 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, which in turn inhibits the signaling pathways involved in angiogenesis. The key molecular targets include the phospholipase C gamma-protein kinase C (PLCγ-PKC) pathway, the TSAd-Src-phosphoinositide 3-kinase-Akt (TSAd-Src-PI3K-Akt) pathway, and the SHB-FAK-paxillin pathway .
相似化合物的比较
Vegfr-2-IN-12 can be compared with other VEGFR-2 inhibitors such as:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: Another multi-targeted kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, used in the treatment of advanced renal cell carcinoma.
This compound is unique in its specific targeting of VEGFR-2, which may result in fewer off-target effects compared to multi-targeted inhibitors .
属性
分子式 |
C22H24N6O3S |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2-[[4-methyl-3-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N6O3S/c1-14-21(30)28(18-7-5-4-6-17(18)23-14)12-19-25-26-22(27(19)2)32-13-20(29)24-15-8-10-16(31-3)11-9-15/h4-11,22,26H,12-13H2,1-3H3,(H,24,29) |
InChI 键 |
WEBJLRYAYNCZJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=NNC(N3C)SCC(=O)NC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


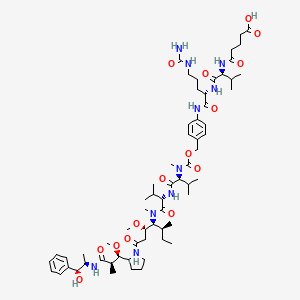
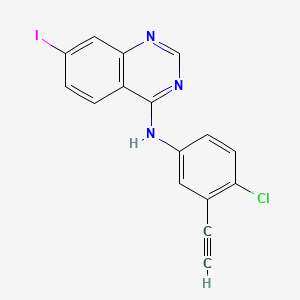
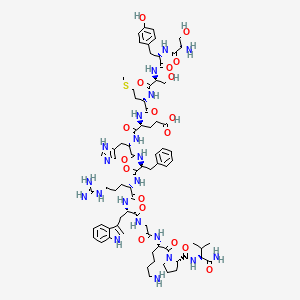
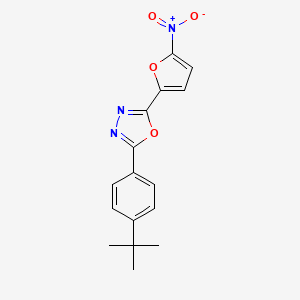
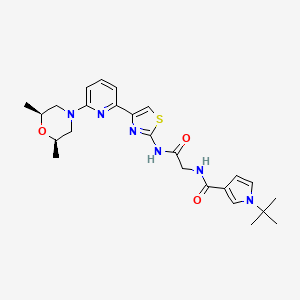
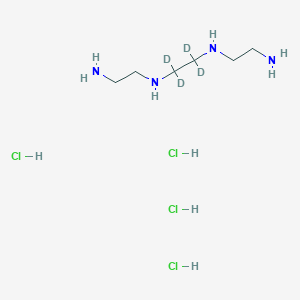
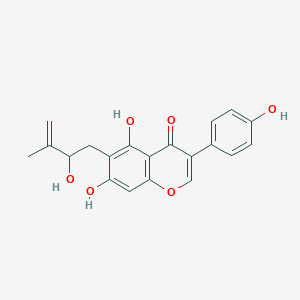
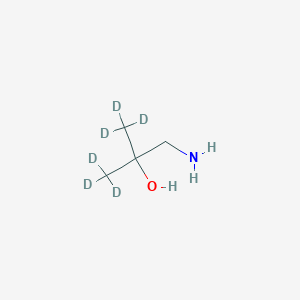
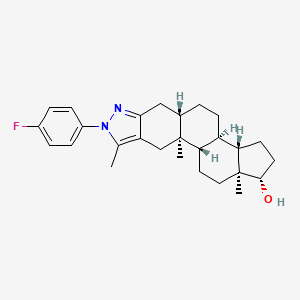
![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)
